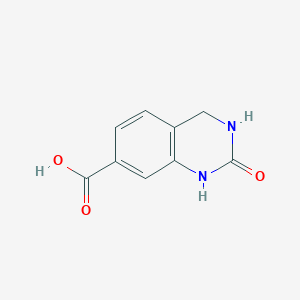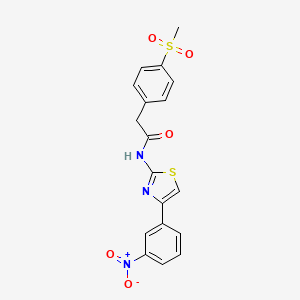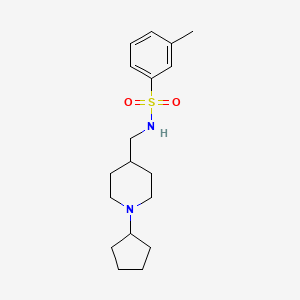
N-((1-cyclopentylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-cyclopentylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a cyclopentylpiperidine moiety linked to a methylbenzenesulfonamide group Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclopentylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide typically involves the following steps:
-
Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of 1-cyclopentylpiperidine. This can be achieved through the hydrogenation of N-cyclopentylpyridine using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressure and temperature.
-
Alkylation Reaction: : The next step involves the alkylation of 1-cyclopentylpiperidine with a suitable alkylating agent, such as benzyl chloride, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
-
Sulfonamide Formation: : The final step is the sulfonamide formation, where the alkylated piperidine is reacted with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine (TEA) or pyridine. The reaction is typically carried out in an organic solvent like dichloromethane (DCM) at low temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactions, use of more efficient catalysts, and automation to ensure consistency and scalability. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
化学反应分析
Types of Reactions
N-((1-cyclopentylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups or modify existing ones.
-
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.
-
Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH or KOH.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
N-((1-cyclopentylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide has several applications in scientific research:
-
Chemistry: : It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
-
Biology: : The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity and potential therapeutic effects.
-
Medicine: : As a sulfonamide derivative, it may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics or antifungal agents.
-
Industry: : The compound can be utilized in the production of specialty chemicals, dyes, and polymers due to its unique chemical properties.
作用机制
The mechanism of action of N-((1-cyclopentylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in therapeutic effects.
相似化合物的比较
Similar Compounds
- N-((1-cyclopentylpiperidin-4-yl)methyl)-benzenesulfonamide
- N-((1-cyclopentylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide
- N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide
Uniqueness
N-((1-cyclopentylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide is unique due to the specific positioning of the methyl group on the benzene ring, which can influence its binding affinity and selectivity towards biological targets. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable compound for targeted research and development.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific and industrial fields.
属性
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2S/c1-15-5-4-8-18(13-15)23(21,22)19-14-16-9-11-20(12-10-16)17-6-2-3-7-17/h4-5,8,13,16-17,19H,2-3,6-7,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQZKGDHGBXMED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
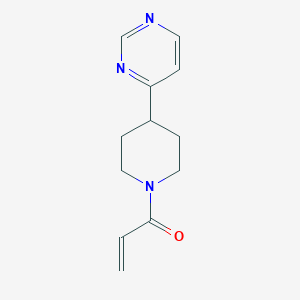
![2-({[6-(2-methoxyphenyl)-7-oxo-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2772364.png)
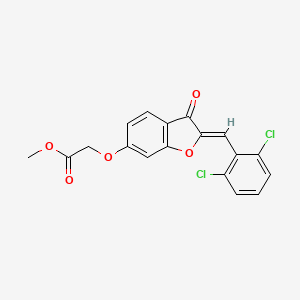
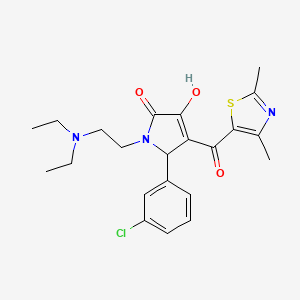
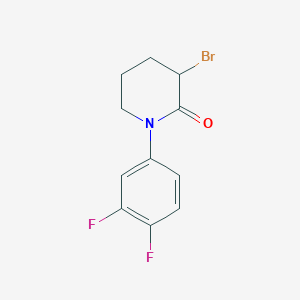
![N-(4-chlorobenzyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2772369.png)
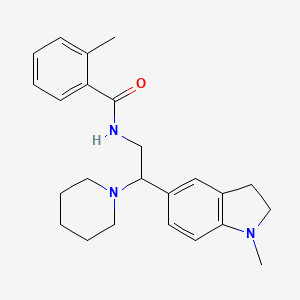
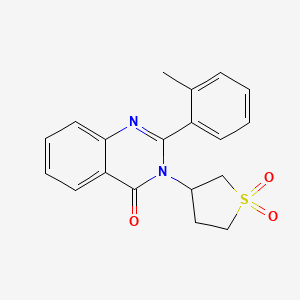
![2-[2-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B2772377.png)
![tert-butyl 6-(1-methyl-1H-1,2,4-triazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2772379.png)

![5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2772381.png)
